Frenolicin

描述

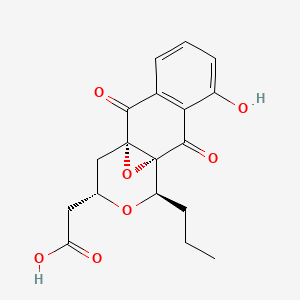

Frenolicin is an antibiotic and antitumor agent with the molecular formula C18H16O6, produced by the bacterium Streptomyces roseofulvus . It has been shown to exhibit promising antiparasitic activity .

Synthesis Analysis

The total synthesis of Frenolicin B has been reported by many groups . A biosynthetic route to Frenolicin B was constructed in the heterologous host Streptomyces coelicolor CH999 . This was achieved despite the absence of key enzymes in the identified Frenolicin gene cluster .

Molecular Structure Analysis

The molecular structure of Frenolicin B consists of a benzoisochromanequinone core . You can interact with the 3D model of the Frenolicin B structure on certain platforms .

Chemical Reactions Analysis

Frenolicin B has been found to inhibit the metabolism of nucleotides and energy by affecting genes involved in phosphorus utilization .

Physical And Chemical Properties Analysis

Frenolicin B is an orange compound with a molecular weight of 328.09. It is soluble in methanol .

科学研究应用

抗癌活性

- 对癌细胞的细胞毒性:已发现Frenolicin及其类似物对人类肺癌细胞表现出中等细胞毒性,突显了它们在癌症研究中的潜力 (Wang et al., 2013)。

抗寄生虫和抗球虫药剂

- 对寄生原虫的活性:Frenolicin及其环碳类似物已显示出对球虫属寄生原虫Eimeria的活性,使其成为潜在的抗球虫药剂 (Armer et al., 1998)。

- 抑制弓形虫生长:已证明通过工程合成Frenolicin B及其类似物可抑制弓形虫Toxoplasma gondii的生长,表明它们在抗寄生虫治疗中的用途 (Fitzgerald et al., 2011)。

农药应用

- 对镰刀菌头枯病的潜在杀菌剂:Frenolicin B已显示出对镰刀菌属的强抗真菌活性,暗示其作为农药杀菌剂在控制小麦等作物疾病中的潜力 (Han et al., 2021)。

化学分析和检测技术

- 在家禽饲料中的检测:研究已描述了一种用于在家禽饲料中检测Frenolicin B的电化学检测方法,突显了其在食品安全和质量控制中的相关性 (Mazur & Haroon, 1995)。

生物合成和化学合成

- 工程生物合成和新型聚酮类化合物:研究已集中于在异源宿主中工程合成Frenolicin,促进了对其化学和生物学的探索,为潜在的药物应用提供了可能 (McDaniel et al., 1993)。

安全和危害

未来方向

属性

IUPAC Name |

2-[(1S,10R,11R,13S)-7-hydroxy-2,9-dioxo-11-propyl-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-2-4-12-18-16(23)14-10(5-3-6-11(14)19)15(22)17(18,25-18)8-9(24-12)7-13(20)21/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,12-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPAAOHQLUUTRQ-KSVPUCKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1[C@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@]2(O3)C[C@H](O1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433578 |

Source

|

| Record name | FRENOLICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Frenolicin | |

CAS RN |

10023-07-1 |

Source

|

| Record name | Frenolicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FRENOLICIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRENOLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1POH9E7JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea](/img/structure/B1242785.png)

![(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1242786.png)

![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,11,13,37-heptahydroxy-17-[(8E,10E)-5-hydroxy-7-oxododeca-8,10-dien-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242793.png)